Methyl 3-[(phenoxycarbonyl)amino]benzoate
Description
Methyl 3-[(phenoxycarbonyl)amino]benzoate is a benzoate ester derivative featuring a phenoxycarbonylamino substituent at the 3-position of the benzene ring. This compound belongs to a broader class of aromatic esters with diverse biological and chemical applications, particularly in medicinal chemistry and materials science. These analogs often serve as intermediates in synthesizing heterocyclic compounds or bioactive molecules, such as kinase inhibitors, antiviral agents, and antitumor candidates .
The compound’s core structure—methyl benzoate with a substituted amino group—provides a versatile scaffold for introducing functional groups that modulate solubility, reactivity, and biological activity. For example, modifications to the phenoxy or amino moieties can enhance binding affinity to target proteins or alter metabolic stability .
Properties
IUPAC Name |
methyl 3-(phenoxycarbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14(17)11-6-5-7-12(10-11)16-15(18)20-13-8-3-2-4-9-13/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUIJFCCDRKMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-[(phenoxycarbonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with phenyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-[(phenoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-[(phenoxycarbonyl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(phenoxycarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Example Compounds :
- Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate
- Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
Key Features :
- Synthesis: These triazine derivatives are synthesized via nucleophilic substitution reactions between 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and substituted phenols, followed by coupling with methyl 3-aminobenzoate. Reaction conditions (e.g., temperature, solvent) significantly influence yields and regioselectivity .
- Properties: Melting points range from 120–180°C, with chlorophenoxy-substituted analogs exhibiting higher crystallinity due to increased polarity. NMR data (e.g., δ 7.8–8.2 ppm for aromatic protons) confirm structural integrity .
- Applications : Primarily used as intermediates for agrochemicals or polymers due to their thermal stability and electron-deficient triazine core .
Pyrazole and Benzofuropyrazole Derivatives
Example Compounds :
- Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b)
- Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b)
Key Features :
- Synthesis : Prepared via cyclocondensation of hydrazine derivatives with methyl 3-isothiocyanatobenzoate. LiHMDS (lithium hexamethyldisilazide) is used as a base to deprotonate intermediates, achieving moderate yields (16–18%) after silica gel chromatography .
- Properties : These compounds exhibit moderate solubility in polar solvents (e.g., EtOAc) and show UV absorption maxima near 280–320 nm, indicative of extended conjugation.
- Applications : Demonstrated inhibitory activity against tumor cell lines (e.g., IC₅₀ values in the micromolar range), attributed to pyrazole-mediated kinase inhibition .
Halogenated Benzoate Derivatives
Example Compounds :
- Methyl 3-fluorobenzoate
- Methyl 4-(bromomethyl)benzoate
Key Features :
- Synthesis : Halogenation via electrophilic substitution or nucleophilic displacement. For example, methyl 3-fluorobenzoate is synthesized by fluorination of methyl 3-nitrobenzoate followed by reduction .
- Properties : Fluorinated analogs have lower melting points (e.g., 45–60°C) compared to chlorinated or brominated derivatives. The electron-withdrawing effect of halogens enhances electrophilic reactivity .
- Applications : Halogenated benzoates serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) in pharmaceutical synthesis .
Indole and Heterocyclic Derivatives
Example Compounds :
- Methyl 3-[(6-bromoindol-1-yl)methyl]benzoate (4)
- Methyl 4-[[[3-(fluoromethyl)phenyl]amino]methyl]benzoate
Key Features :
- Synthesis : Alkylation reactions using methyl 3-(bromomethyl)benzoate and heterocyclic amines (e.g., indoles) in polar aprotic solvents like DMF, with K₂CO₃ as a base .
- Properties : Indole derivatives exhibit fluorescence properties (λₑₘ ≈ 400 nm) and moderate logP values (~2.5–3.0), suggesting blood-brain barrier permeability .
- Applications : Investigated as HIV-1 fusion inhibitors and CNS-targeting agents due to their ability to disrupt protein-protein interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 3-[(phenoxycarbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H15NO4
- Molecular Weight : 285.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound exhibits various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and angiogenesis. Studies indicate that it targets receptor tyrosine kinases, which play a crucial role in signaling pathways that regulate cell division and survival .
- Antiproliferative Effects : Research has demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exert anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound at a concentration of 10 µM resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent against lung cancer. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is critical for cell survival and growth. -
Case Study on Anti-inflammatory Effects :
In a model of acute inflammation, this compound was administered to mice subjected to carrageenan-induced paw edema. Results indicated a marked reduction in edema size compared to control groups, suggesting its efficacy in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
